molecular formula C19H27ClN2O4S B14952748 3-chloro-N-cyclohexyl-4-methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide

3-chloro-N-cyclohexyl-4-methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B14952748
M. Wt: 414.9 g/mol
InChI Key: VBWBNNHQLHTEPO-UHFFFAOYSA-N
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Description

3-chloro-N-cyclohexyl-4-methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide is a complex organic compound that features a sulfonamide group, a methoxy group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyclohexyl-4-methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps. One common approach is to start with the sulfonation of a suitable aromatic compound, followed by the introduction of the chloro and methoxy groups. The cyclohexyl and pyrrolidine moieties are then introduced through nucleophilic substitution reactions. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-cyclohexyl-4-methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the sulfonamide group can produce an amine.

Scientific Research Applications

3-chloro-N-cyclohexyl-4-methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclohexyl-4-methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-cyclohexylbenzenesulfonamide
  • 3-chloro-4-methoxybenzenesulfonamide
  • N-cyclohexyl-4-methoxybenzenesulfonamide

Uniqueness

3-chloro-N-cyclohexyl-4-methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide is unique due to the presence of both the pyrrolidine ring and the sulfonamide group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C19H27ClN2O4S

Molecular Weight

414.9 g/mol

IUPAC Name

3-chloro-N-cyclohexyl-4-methoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C19H27ClN2O4S/c1-26-18-10-9-16(13-17(18)20)27(24,25)22(15-7-3-2-4-8-15)14-19(23)21-11-5-6-12-21/h9-10,13,15H,2-8,11-12,14H2,1H3

InChI Key

VBWBNNHQLHTEPO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCC2)C3CCCCC3)Cl

Origin of Product

United States

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